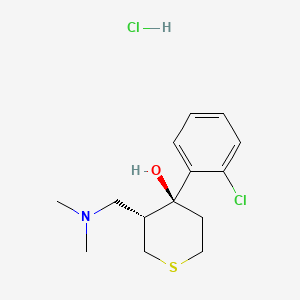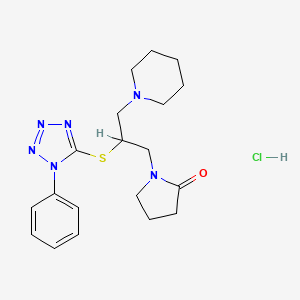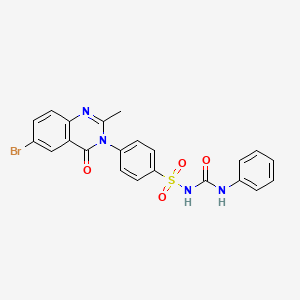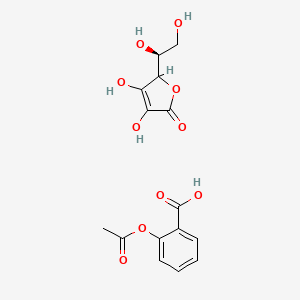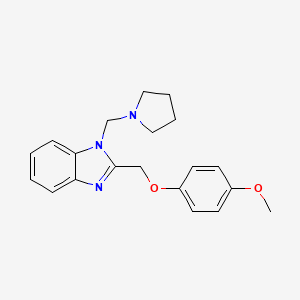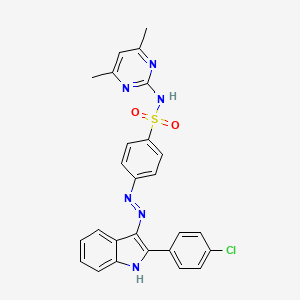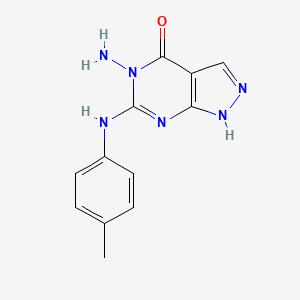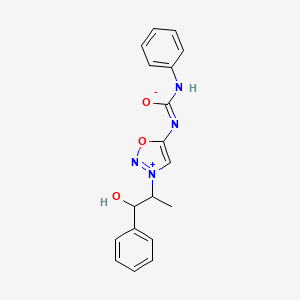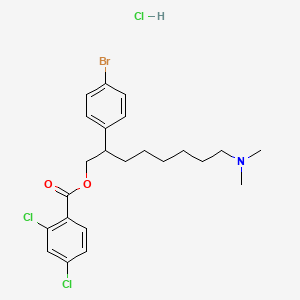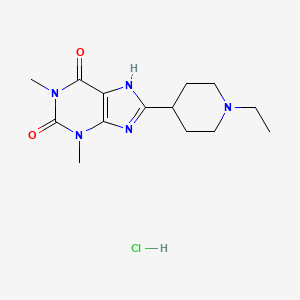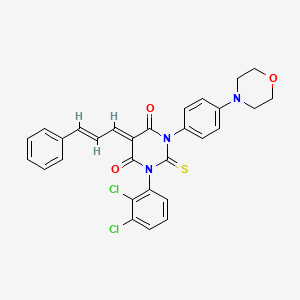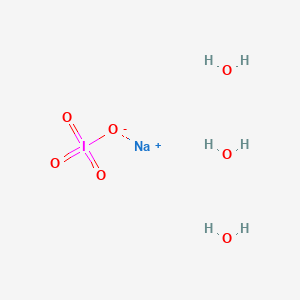
Sodium metaperiodate trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium metaperiodate trihydrate is an inorganic compound with the chemical formula NaIO₄·3H₂O. It is a white crystalline solid that is highly soluble in water and is known for its strong oxidizing properties. This compound is widely used in various chemical reactions, particularly in organic synthesis and analytical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium metaperiodate trihydrate can be synthesized through the dehydration of sodium hydrogen periodate (Na₂H₃IO₆) using nitric acid. The reaction involves the removal of water molecules to form the metaperiodate salt .
Industrial Production Methods: On an industrial scale, sodium metaperiodate is produced through the electrochemical oxidation of iodates on a lead dioxide (PbO₂) anode. This method is efficient and allows for the large-scale production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium metaperiodate trihydrate primarily undergoes oxidation reactions. It is known for its ability to cleave vicinal diols (adjacent hydroxyl groups) to form aldehydes or ketones .
Common Reagents and Conditions:
Oxidation of Diols: Sodium metaperiodate is commonly used to oxidize 1,2-diols to aldehydes or ketones.
Oxidation of Sulfides: It can also oxidize sulfides to sulfoxides in the presence of phase transfer catalysts.
Major Products Formed:
Aldehydes and Ketones: The primary products of the oxidation of diols are aldehydes and ketones.
Sulfoxides: Oxidation of sulfides results in the formation of sulfoxides.
Wissenschaftliche Forschungsanwendungen
Sodium metaperiodate trihydrate has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of sodium metaperiodate trihydrate involves the cleavage of vicinal diols to form aldehydes or ketones. This reaction occurs through the oxidation of the hydroxyl groups, resulting in the formation of two carbonyl groups. The compound acts as a strong oxidizing agent, facilitating the removal of electrons from the diol substrate .
Vergleich Mit ähnlichen Verbindungen
Sodium Orthoperiodate (Na₂H₃IO₆): Another form of sodium periodate that is also used as an oxidizing agent.
Potassium Periodate (KIO₄): Similar in function to sodium metaperiodate, potassium periodate is used in similar oxidation reactions.
Periodic Acid (H₅IO₆): A related compound that also serves as a strong oxidizing agent and is used in similar applications.
Uniqueness: Sodium metaperiodate trihydrate is unique due to its high solubility in water and its ability to selectively oxidize specific functional groups under mild conditions. This makes it particularly useful in applications where gentle oxidation is required, such as in the modification of sensitive biological molecules .
Eigenschaften
CAS-Nummer |
13472-31-6 |
|---|---|
Molekularformel |
H6INaO7 |
Molekulargewicht |
267.94 g/mol |
IUPAC-Name |
sodium;periodate;trihydrate |
InChI |
InChI=1S/HIO4.Na.3H2O/c2-1(3,4)5;;;;/h(H,2,3,4,5);;3*1H2/q;+1;;;/p-1 |
InChI-Schlüssel |
BSHCFHLQFXHMSH-UHFFFAOYSA-M |
Kanonische SMILES |
O.O.O.[O-]I(=O)(=O)=O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


